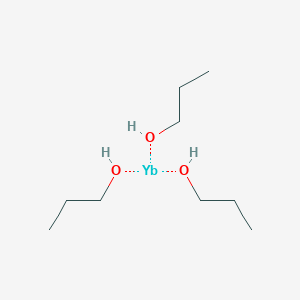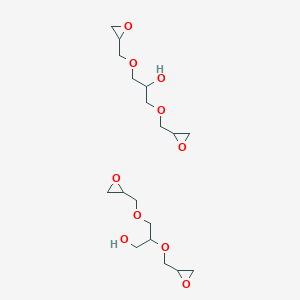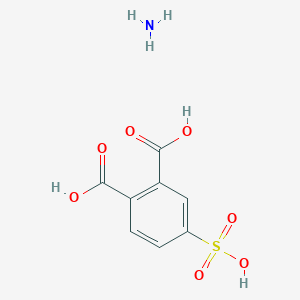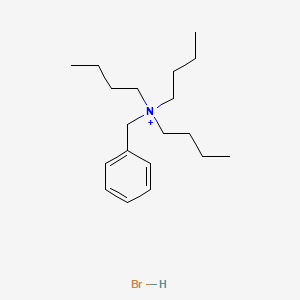
Tris(cyclopentadienyl)ytterbium(III), 99.9% trace metals basis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features ytterbium in the +3 oxidation state, coordinated to three cyclopentadienyl ligands. It is a member of the lanthanide series and is known for its unique chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)ytterbium(III) can be synthesized through the reaction of ytterbium trichloride with cyclopentadienyl sodium in tetrahydrofuran (THF) as a solvent . The reaction typically proceeds as follows: [ \text{YbCl}_3 + 3 \text{NaC}_5\text{H}_5 \rightarrow \text{Yb(C}_5\text{H}_5\text{)}_3 + 3 \text{NaCl} ]
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Tris(cyclopentadienyl)ytterbium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ytterbium(IV) species under specific conditions.
Reduction: It can be reduced to form ytterbium(II) complexes.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include halogens and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like THF.
Major Products:
Oxidation: Ytterbium(IV) complexes.
Reduction: Ytterbium(II) complexes.
Substitution: Various substituted cyclopentadienyl ytterbium complexes.
Scientific Research Applications
Tris(cyclopentadienyl)ytterbium(III) has several scientific research applications:
Mechanism of Action
The mechanism by which Tris(cyclopentadienyl)ytterbium(III) exerts its effects involves the interaction of its ytterbium center with various substrates. The compound’s electronic configuration allows it to participate in redox reactions, coordinate with different ligands, and facilitate catalytic processes. The cyclopentadienyl ligands stabilize the ytterbium center, enabling it to engage in diverse chemical transformations .
Comparison with Similar Compounds
Tris(cyclopentadienyl)yttrium(III): Similar in structure but contains yttrium instead of ytterbium.
Tris(cyclopentadienyl)lanthanum(III): Another lanthanide compound with similar coordination chemistry.
Uniqueness: Tris(cyclopentadienyl)ytterbium(III) is unique due to its specific electronic properties, which are influenced by the ytterbium center. These properties make it particularly useful in applications requiring luminescence and redox activity, distinguishing it from other similar lanthanide compounds .
Properties
Molecular Formula |
C15H15Yb |
|---|---|
Molecular Weight |
368.3 g/mol |
InChI |
InChI=1S/3C5H5.Yb/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI Key |
PVMAYNWFQZIHCF-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Yb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)







![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)



